molecular formula C23H29NO5 B10763584 DPPE (fumarate)

DPPE (fumarate)

Cat. No.: B10763584
M. Wt: 399.5 g/mol
InChI Key: ZOOMDYHTGZSGDD-UHFFFAOYSA-N
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Preparation Methods

The preparation of DPPE (fumarate) involves the alkylation of sodium diphenylphosphide with 1,2-dichloroethane . The reaction can be represented as follows:

2NaP(C6H5)2+ClCH2CH2Cl(C6H5)2PCH2CH2P(C6H5)2+2NaCl2 NaP(C_6H_5)_2 + ClCH_2CH_2Cl \rightarrow (C_6H_5)_2PCH_2CH_2P(C_6H_5)_2 + 2 NaCl 2NaP(C6​H5​)2​+ClCH2​CH2​Cl→(C6​H5​)2​PCH2​CH2​P(C6​H5​)2​+2NaCl

This method is commonly used in laboratory settings to produce DPPE (fumarate) in high yields. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure purity and yield.

Chemical Reactions Analysis

DPPE (fumarate) undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:

    Oxidation: Treatment with hydrogen peroxide produces phosphine oxides.

(C6H5)2PCH2CH2P(C6H5)2+H2O2(C6H5)2P(O)CH2CH2P(C6H5)2(C_6H_5)_2PCH_2CH_2P(C_6H_5)_2 + H_2O_2 \rightarrow (C_6H_5)_2P(O)CH_2CH_2P(C_6H_5)_2 (C6​H5​)2​PCH2​CH2​P(C6​H5​)2​+H2​O2​→(C6​H5​)2​P(O)CH2​CH2​P(C6​H5​)2​

    Reduction: Reduction by lithium gives the disecondary phosphine.

(C6H5)2PCH2CH2P(C6H5)2+4LiLi(C6H5)PCH2CH2P(C6H5)Li+2C6H5Li(C_6H_5)_2PCH_2CH_2P(C_6H_5)_2 + 4 Li \rightarrow Li(C_6H_5)PCH_2CH_2P(C_6H_5)Li + 2 C_6H_5Li (C6​H5​)2​PCH2​CH2​P(C6​H5​)2​+4Li→Li(C6​H5​)PCH2​CH2​P(C6​H5​)Li+2C6​H5​Li

    Substitution: Substitution reactions with chlorido ligands produce nickel thiolate complexes.

(dppe)NiCl2+RClS(dppe)Ni(SRCl)2(dppe)NiCl_2 + RClS^- \rightarrow (dppe)Ni(SRCl)_2 (dppe)NiCl2​+RClS−→(dppe)Ni(SRCl)2​

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Scientific Research Applications

DPPE (fumarate) has a wide range of scientific research applications :

Properties

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

2-(4-benzylphenoxy)-N,N-diethylethanamine;but-2-enedioic acid

InChI

InChI=1S/C19H25NO.C4H4O4/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;5-3(6)1-2-4(7)8/h5-13H,3-4,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

ZOOMDYHTGZSGDD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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